molecular formula C17H19NO2 B12877744 (Z)-5-(Furan-2-yl)-N-(1-phenylethyl)pent-4-enamide

(Z)-5-(Furan-2-yl)-N-(1-phenylethyl)pent-4-enamide

Cat. No.: B12877744
M. Wt: 269.34 g/mol
InChI Key: WVVGBIQAFGJYKD-YHYXMXQVSA-N
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Description

(Z)-5-(Furan-2-yl)-N-(1-phenylethyl)pent-4-enamide is an organic compound that features a furan ring, a phenylethyl group, and an enamide structure. Compounds with such structures are often of interest in organic chemistry due to their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-(Furan-2-yl)-N-(1-phenylethyl)pent-4-enamide can be achieved through several synthetic routes. One common method involves the reaction of a furan derivative with a suitable amine and an acylating agent under controlled conditions. The reaction typically requires a catalyst and may be carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(Z)-5-(Furan-2-yl)-N-(1-phenylethyl)pent-4-enamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: The enamide group can be reduced to form the corresponding amine.

    Substitution: The phenylethyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the enamide group may produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-5-(Furan-2-yl)-N-(1-phenylethyl)pent-4-enamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, compounds with furan and enamide structures are often studied for their potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

In medicine, derivatives of this compound may be explored for their therapeutic potential. Research may focus on their ability to interact with specific biological targets and pathways.

Industry

In industry, this compound could be used in the development of new materials, pharmaceuticals, or agrochemicals. Its unique chemical properties may make it suitable for various applications.

Mechanism of Action

The mechanism of action of (Z)-5-(Furan-2-yl)-N-(1-phenylethyl)pent-4-enamide would depend on its specific interactions with molecular targets. Typically, compounds with similar structures may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (Z)-5-(Furan-2-yl)-N-(1-phenylethyl)pent-4-enamide: can be compared with other furan-containing enamides, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

(Z)-5-(furan-2-yl)-N-(1-phenylethyl)pent-4-enamide

InChI

InChI=1S/C17H19NO2/c1-14(15-8-3-2-4-9-15)18-17(19)12-6-5-10-16-11-7-13-20-16/h2-5,7-11,13-14H,6,12H2,1H3,(H,18,19)/b10-5-

InChI Key

WVVGBIQAFGJYKD-YHYXMXQVSA-N

Isomeric SMILES

CC(C1=CC=CC=C1)NC(=O)CC/C=C\C2=CC=CO2

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CCC=CC2=CC=CO2

Origin of Product

United States

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